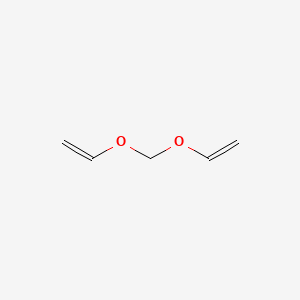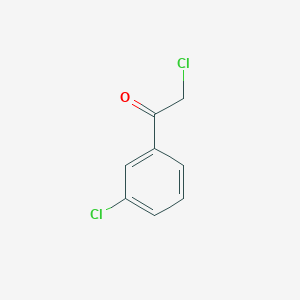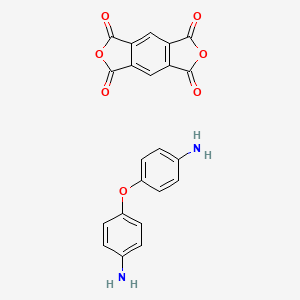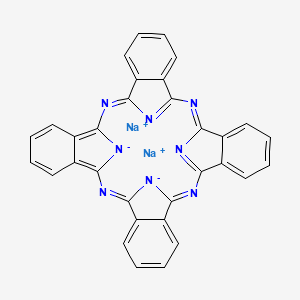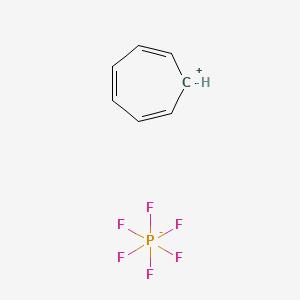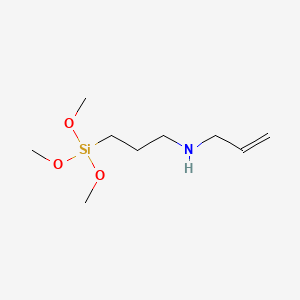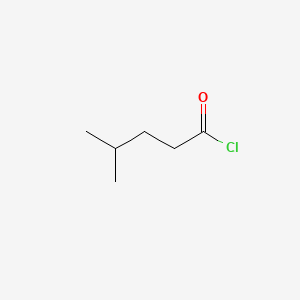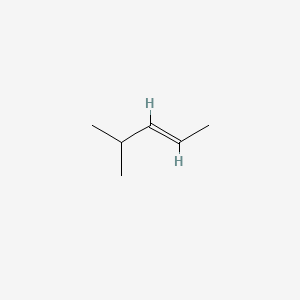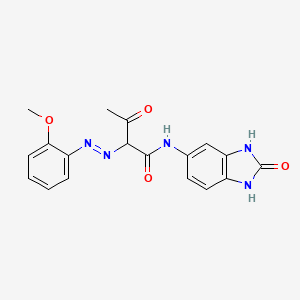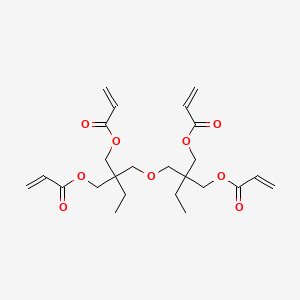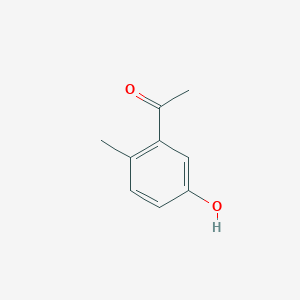
1-(5-Hydroxy-2-methylphenyl)ethanone
Overview
Description
“1-(5-Hydroxy-2-methylphenyl)ethanone”, also known as “2’-Hydroxy-5’-methylacetophenone”, “2-Acetyl-4-methylphenol”, or “o-Acetyl-p-cresol”, is an organic compound with the molecular formula C9H10O2 . It is a yellow crystalline powder .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it is typically used as an intermediate in organic synthesis .Molecular Structure Analysis
The molecular weight of “this compound” is 150.1745 . The IUPAC Standard InChI is InChI=1S/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a yellow crystalline powder . It is practically insoluble in water but soluble in ethanol . It has a sweet, heavy, floral, somewhat herbaceous aroma . The melting point is between 45-48°C .Scientific Research Applications
Anti-Microbial Properties
1-(5-Hydroxy-2-methylphenyl)ethanone, found in the aerial parts of Rhizophora mucronate, Epiphyllum oxypetalum haw, and dried ripened seed extracts of coffee, exhibits notable anti-microbial properties. A study conducted to assess its binding efficacy with proteins in Staphylococcus aureus demonstrated good binding affinities, particularly with Dehydrosqualene synthase (CrtM) and Dihydrofolate reductase (DHFR). ADMET studies indicated no violation of Lipinski’s rule, suggesting its potential as a therapeutic agent (Medicharla et al., 2022).
Spectral Data and Copper Extraction
Research on the spectral data of various oximes derived from this compound has shown promising results for copper extraction from acidic solutions. This indicates its usefulness in industrial applications, particularly in metallurgy and recycling processes (Krzyżanowska et al., 1989).
Antibacterial and Anti-Inflammatory Activities
Benzyl phenyl ketone derivatives, which include structures related to this compound, have been investigated for their antibacterial and anti-inflammatory properties. They show significant inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory responses. Certain derivatives have also demonstrated strong antibacterial properties, particularly against Escherichia coli and Staphylococcus aureus (Vásquez-Martínez et al., 2019).
Pharmaceutical Synthesis
The compound has been used in the synthesis of various heterocyclic compounds, which are important building blocks in pharmaceuticals. Its utility in synthesizing compounds with antimicrobial activity has been highlighted, demonstrating its relevance in drug research (Wanjari, 2020).
Platelet Aggregation Inhibitory Activity
Studies on derivatives of this compound have shown promising results in inhibiting platelet aggregation. This suggests potential applications in developing treatments for disorders related to blood clotting and cardiovascular diseases (Akamanchi et al., 1999).
Safety and Hazards
properties
IUPAC Name |
1-(5-hydroxy-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-8(11)5-9(6)7(2)10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSYYNLVUKHOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294426 | |
| Record name | 1-(5-hydroxy-2-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40180-70-9 | |
| Record name | 40180-70-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-hydroxy-2-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



